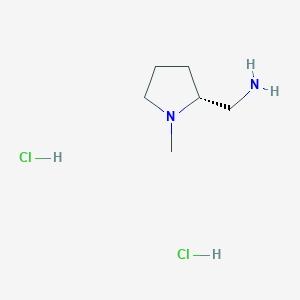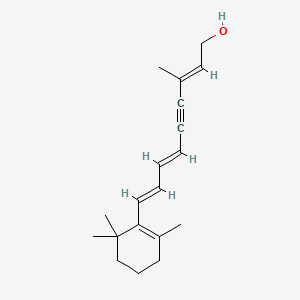
7-Demethyl-11,12-didehydro-3-methyl Retinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Demethyl-11,12-didehydro-3-methyl Retinol is a chemical compound with the molecular formula C19H26O and a molecular weight of 270.41 g/mol. It is an intermediate used in the synthesis of 11-cis-Retinoic Acid, a retinoid compound known for its reduced toxicity compared to its parent retinoid.
Méthodes De Préparation
The synthesis of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves several steps, typically starting from simpler organic compounds. The synthetic routes often include:
Formation of the cyclohexene ring: This step involves the formation of the cyclohexene ring, which is a crucial part of the compound’s structure.
Introduction of the methyl group: The methyl group is introduced at the 3rd position of the molecule.
Dehydrogenation and demethylation: These steps involve the removal of hydrogen and methyl groups to achieve the desired structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
7-Demethyl-11,12-didehydro-3-methyl Retinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Demethyl-11,12-didehydro-3-methyl Retinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other retinoid compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in reducing toxicity compared to other retinoids.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 7-Demethyl-11,12-didehydro-3-methyl Retinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to retinoid receptors, which are involved in regulating gene expression and cellular differentiation. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
7-Demethyl-11,12-didehydro-3-methyl Retinol can be compared with other similar compounds, such as:
Retinol: The parent compound, known for its role in vision and cellular growth.
11-cis-Retinoic Acid: A derivative with reduced toxicity and specific therapeutic applications.
All-trans-Retinoic Acid: Another derivative with distinct biological effects and applications.
The uniqueness of this compound lies in its specific structure and reduced toxicity, making it a valuable intermediate in the synthesis of other retinoid compounds.
Propriétés
Formule moléculaire |
C19H26O |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(2E,6E,8E)-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol |
InChI |
InChI=1S/C19H26O/c1-16(13-15-20)10-7-5-6-8-12-18-17(2)11-9-14-19(18,3)4/h5-6,8,12-13,20H,9,11,14-15H2,1-4H3/b6-5+,12-8+,16-13+ |
Clé InChI |
GDDFUBVHYJWWQZ-WOEBEGRMSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C=C/C#C/C(=C/CO)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC=CC#CC(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


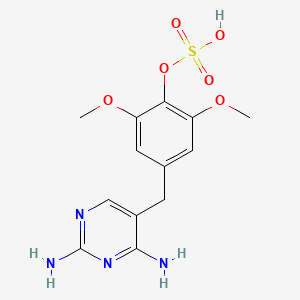


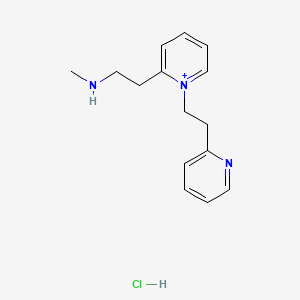

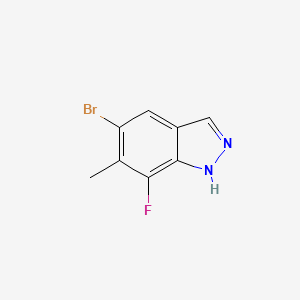
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
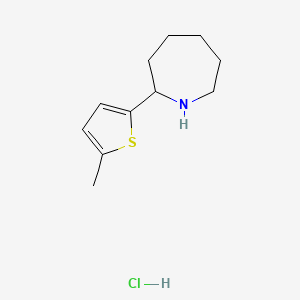
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
